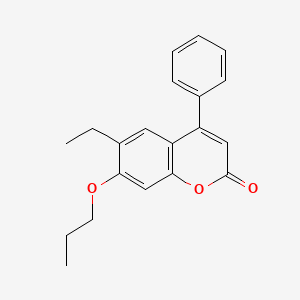![molecular formula C24H17ClO4 B11155282 5-[2-(4-chlorophenyl)-2-oxoethoxy]-7-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B11155282.png)
5-[2-(4-chlorophenyl)-2-oxoethoxy]-7-methyl-4-phenyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[2-(4-chlorophenyl)-2-oxoethoxy]-7-methyl-4-phenyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by its complex molecular structure, which includes a chromen-2-one core substituted with various functional groups. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(4-chlorophenyl)-2-oxoethoxy]-7-methyl-4-phenyl-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-keto ester under acidic or basic conditions.
Introduction of the 4-chlorophenyl Group: The 4-chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of the 2-oxoethoxy Linker: The 2-oxoethoxy linker can be formed by reacting the intermediate with ethyl chloroformate in the presence of a base such as triethylamine.
Final Coupling Reaction: The final step involves coupling the intermediate with 7-methyl-4-phenyl-2H-chromen-2-one under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-[2-(4-chlorophenyl)-2-oxoethoxy]-7-methyl-4-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the carbonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic substitution using halogens or nucleophilic substitution using nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
5-[2-(4-chlorophenyl)-2-oxoethoxy]-7-methyl-4-phenyl-2H-chromen-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-[2-(4-chlorophenyl)-2-oxoethoxy]-7-methyl-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling and function.
Altering Gene Expression: Affecting the expression of genes related to inflammation, oxidative stress, and cell proliferation.
Comparison with Similar Compounds
5-[2-(4-chlorophenyl)-2-oxoethoxy]-7-methyl-4-phenyl-2H-chromen-2-one can be compared with other similar compounds, such as:
Coumarins: Similar in structure but may have different substituents and biological activities.
Flavonoids: Share a similar chromen-2-one core but differ in the arrangement of functional groups.
Chalcones: Structurally related but lack the chromen-2-one core, leading to different chemical and biological properties.
List of Similar Compounds
- 7-hydroxy-4-methylcoumarin
- 4-phenylcoumarin
- 2H-chromen-2-one derivatives with various substituents
Properties
Molecular Formula |
C24H17ClO4 |
|---|---|
Molecular Weight |
404.8 g/mol |
IUPAC Name |
5-[2-(4-chlorophenyl)-2-oxoethoxy]-7-methyl-4-phenylchromen-2-one |
InChI |
InChI=1S/C24H17ClO4/c1-15-11-21(28-14-20(26)17-7-9-18(25)10-8-17)24-19(16-5-3-2-4-6-16)13-23(27)29-22(24)12-15/h2-13H,14H2,1H3 |
InChI Key |
MSWUDQVCXPTEKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C(=C1)OCC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[4-nitro-2-(trifluoromethyl)phenoxy]-4-(trifluoromethyl)-2H-chromen-2-one](/img/structure/B11155202.png)
![N-[2-(1H-indol-3-yl)ethyl]-5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-4-carboxamide](/img/structure/B11155209.png)
![4-ethyl-2-oxo-2H-chromen-7-yl trans-4-({[(benzyloxy)carbonyl]amino}methyl)cyclohexanecarboxylate](/img/structure/B11155217.png)
![methyl 5-({[3-(3-ethoxy-3-oxopropyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)furan-2-carboxylate](/img/structure/B11155219.png)
![3-benzyl-4,8-dimethyl-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-chromen-2-one](/img/structure/B11155220.png)
![Dimethyl 2-[(4-methoxybenzoyl)amino]terephthalate](/img/structure/B11155222.png)
![N-[(2S)-1-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-oxopropan-2-yl]-5,6,7-trimethoxy-1H-indole-2-carboxamide](/img/structure/B11155230.png)
![Ethyl (2-{[(5-phenyl-2-thienyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B11155242.png)
![1-butyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11155243.png)
![N-(5-butyl-1,3,4-thiadiazol-2-yl)-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B11155256.png)

![2-[4-(2-oxo-2H-chromen-3-yl)phenoxy]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B11155296.png)
![ethyl 3-{7-[(4-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B11155297.png)
![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-10-methyl-6-phenyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B11155302.png)
